molecular formula C23H17ClFNO4S B2962517 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866810-08-4

1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one

Cat. No.: B2962517
CAS No.: 866810-08-4
M. Wt: 457.9
InChI Key: BVDWBBJVZLQPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Pathways

Research into quinolone derivatives has led to innovative synthetic pathways for creating potent molecules with potential applications in medicinal chemistry. For instance, the synthesis of various quinazolinone and quinolone derivatives highlights the importance of these compounds in developing new therapeutic agents. These compounds exhibit significant inhibitory activity against various tumor cell lines, suggesting their potential as anticancer agents (Li-Chen Chou et al., 2010). Another study explored the creation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the versatility of quinolone scaffolds in chemical synthesis (I. Ukrainets et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Quinolone derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, with several studies highlighting the potential of these compounds in treating various conditions. The synthesis and evaluation of novel 4(3H)-quinazolinone derivatives demonstrated their potential as anti-inflammatory and analgesic agents, indicating the broad therapeutic applications of quinolone derivatives (A. A. Farag et al., 2012). Similarly, another study focused on the development of fluoroquinolone-based 4-thiazolidinones, which were synthesized and screened for their antimicrobial activities, showing promising results against various pathogens (N. Patel & S. D. Patel, 2010).

Photoluminescence and Material Science Applications

The exploration of quinolone derivatives extends beyond pharmaceutical applications to material science, particularly in the development of photoluminescent materials. The study on organic solvents-soluble zinc(II) and cadmium(II) complexes based on 2-aryl substituted-8-hydroxyquinoline revealed their strong yellow-orange luminescence, suggesting their suitability as luminescent materials for various applications (Ji-Hua Tan et al., 2018).

Mechanism of Action

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-17(25)6-9-19)14-26(21)13-15-3-2-4-16(24)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWBBJVZLQPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.